An In-depth Technical Guide to Bis(2-(octyloxy)ethyl)sulfane (CAS 153475-13-9): Elucidating Its Core Properties and Potential
An In-depth Technical Guide to Bis(2-(octyloxy)ethyl)sulfane (CAS 153475-13-9): Elucidating Its Core Properties and Potential
Introduction
Bis(2-(octyloxy)ethyl)sulfane is a sulfur-containing organic compound. Its structure, featuring two octyloxyethyl groups linked by a sulfide bridge, suggests it possesses amphiphilic properties. The long alkyl chains of the octyloxy groups impart hydrophobicity, while the ether linkages and the central sulfur atom introduce some degree of polarity. This structural motif is common in various industrial and research chemicals, including surfactants, ligands for catalysis, and building blocks for more complex molecules. The lack of specific data for this compound presents a unique opportunity for novel research into its synthesis, characterization, and application.
Physicochemical Properties: A Predictive Analysis
Due to the absence of experimental data, the physicochemical properties of Bis(2-(octyloxy)ethyl)sulfane are predicted based on its constituent functional groups and overall structure.
Table 1: Predicted Physicochemical Properties of Bis(2-(octyloxy)ethyl)sulfane
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₂₀H₄₂O₂S | Deduced from the chemical name and structure. |
| Molecular Weight | 346.61 g/mol | Calculated based on the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar long-chain thioethers and ethers are typically liquids at room temperature. |
| Boiling Point | > 200 °C at atmospheric pressure | High molecular weight and long alkyl chains suggest a high boiling point. |
| Melting Point | < 0 °C | The flexible alkyl chains are likely to prevent efficient crystal packing, resulting in a low melting point. |
| Density | ~0.9 g/cm³ | Similar to other long-chain ethers and sulfides. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether) | The dominant hydrophobic character of the two C8 alkyl chains will govern its solubility profile. |
Potential Synthesis Strategies
The synthesis of Bis(2-(octyloxy)ethyl)sulfane can be approached through several established methods for forming thioethers. A plausible and efficient route would be the Williamson ether synthesis followed by a nucleophilic substitution with a sulfide source.
Proposed Synthesis Workflow:
This two-step synthesis offers a straightforward and high-yielding approach to the target molecule.
Caption: Proposed two-step synthesis of Bis(2-(octyloxy)ethyl)sulfane.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-Chloro-2-(octyloxy)ethane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil to a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-octanol (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium octoxide.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-chloro-2-(octyloxy)ethane.
Step 2: Synthesis of Bis(2-(octyloxy)ethyl)sulfane
-
In a round-bottom flask, dissolve sodium sulfide (0.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
-
Add 1-chloro-2-(octyloxy)ethane (1.0 equivalent) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a nonpolar solvent like hexane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be further purified by column chromatography on silica gel to obtain pure Bis(2-(octyloxy)ethyl)sulfane.
Potential Applications in Research and Development
The unique structural features of Bis(2-(octyloxy)ethyl)sulfane suggest its utility in several areas of chemical science and drug development.
Phase-Transfer Catalysis
The amphiphilic nature of this molecule makes it a candidate for a phase-transfer catalyst. The long alkyl chains can create a lipophilic environment to solubilize organic reactants, while the polar ether and sulfide moieties can interact with inorganic reagents, facilitating their transfer between immiscible phases.
Caption: Proposed role in phase-transfer catalysis.
Ligand in Homogeneous Catalysis
The sulfur atom in Bis(2-(octyloxy)ethyl)sulfane can act as a soft donor ligand for transition metals. This could be exploited in homogeneous catalysis, for example, in palladium-catalyzed cross-coupling reactions. The long octyloxy chains would enhance the solubility of the catalyst complex in organic solvents.
Component of Lipid Nanoparticles for Drug Delivery
In the realm of drug development, lipids and lipid-like molecules are crucial for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., mRNA, siRNA). The structure of Bis(2-(octyloxy)ethyl)sulfane is reminiscent of some ionizable lipids used in LNP formulations. While it lacks a readily ionizable group, its amphiphilic character could be useful as a helper lipid to modulate the stability and delivery efficiency of LNP-based therapeutics. Further chemical modification to include an amine group could transform it into a primary ionizable lipid.
Safety and Handling
A comprehensive safety profile for Bis(2-(octyloxy)ethyl)sulfane is not available. However, based on structurally related compounds, certain precautions should be taken. For instance, a safety data sheet for a related compound indicates potential hazards such as being toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is noted that some related compounds are air-sensitive.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion and Future Outlook
Bis(2-(octyloxy)ethyl)sulfane represents an under-explored area of chemical space. While this guide provides a theoretical framework for its properties, synthesis, and applications based on chemical principles and data from related compounds, experimental validation is paramount. Future research should focus on the successful synthesis and thorough characterization of this molecule, including spectroscopic analysis (NMR, IR, MS) and determination of its key physicochemical properties. Such studies will pave the way for exploring its potential in the promising fields of catalysis and advanced drug delivery systems.
References
- Sigma-Aldrich. Safety Data Sheet. (2025-11-06). [Please note: The provided search result is for a related but not identical compound. A direct URL for the specific CAS number 153475-13-9 is not available in the search results.]
